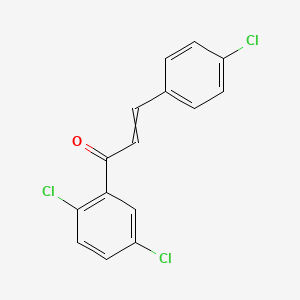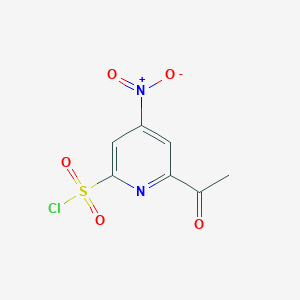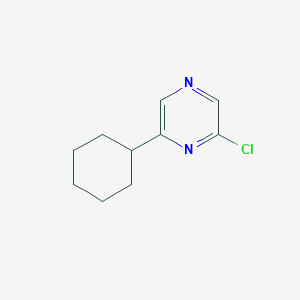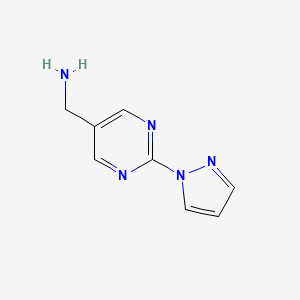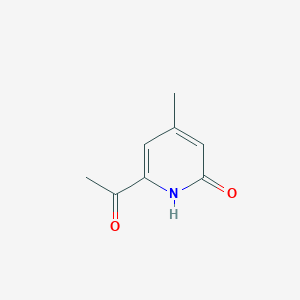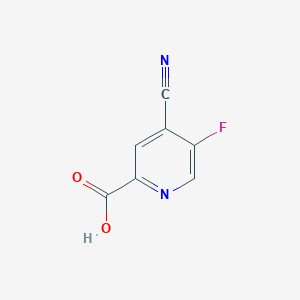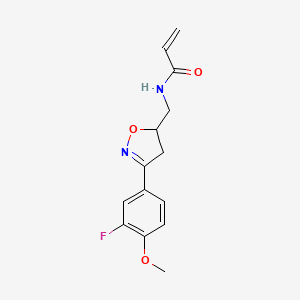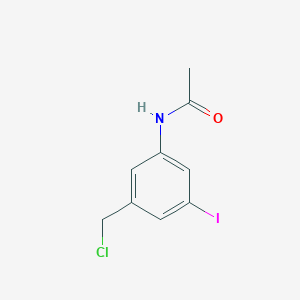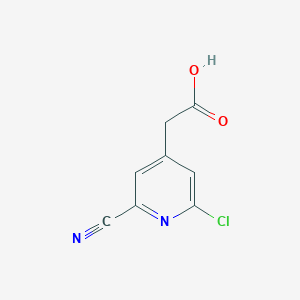
(2-Chloro-6-cyanopyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-cyanopyridin-4-YL)acetic acid is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-cyanopyridin-4-YL)acetic acid typically involves the reaction of 2-chloro-6-cyanopyridine with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to complete the reaction. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-cyanopyridin-4-YL)acetic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The cyano group can be hydrolyzed to form a carboxylic acid.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Cyclization: Reagents such as acetic acid or other acids under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: Carboxylic acids.
Cyclization: Heterocyclic compounds such as pyrazolo[5,1-c]triazine.
Scientific Research Applications
(2-Chloro-6-cyanopyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-6-cyanopyridin-4-YL)acetic acid involves its interaction with specific molecular targets. The chloro and cyano groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)acetic acid: Similar structure but lacks the chloro and cyano groups.
2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid: Contains a thiazole ring instead of the chloro and cyano groups.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid: Contains an imidazo[1,2-a]pyridine ring.
Uniqueness
(2-Chloro-6-cyanopyridin-4-YL)acetic acid is unique due to the presence of both chloro and cyano groups on the pyridine ring. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and form diverse products sets it apart from similar compounds .
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-(2-chloro-6-cyanopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-5(3-8(12)13)1-6(4-10)11-7/h1-2H,3H2,(H,12,13) |
InChI Key |
BXJAIDVIHKNRCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


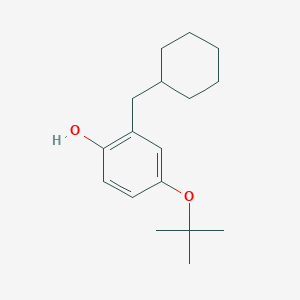
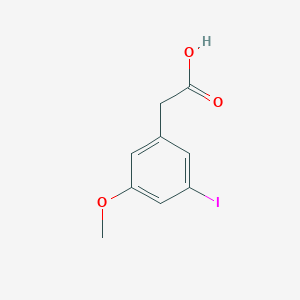
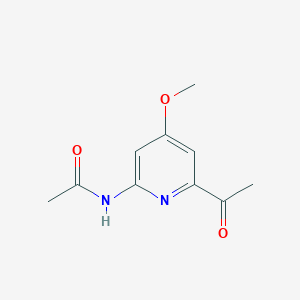
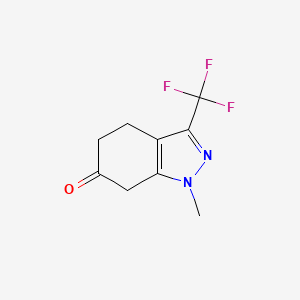
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14853977.png)
